2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-methylfuran-2-yl)ethanone
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Overview
Description
2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-methylfuran-2-yl)ethan-1-one is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-methylfuran-2-yl)ethan-1-one involves several steps:
Starting Materials: The synthesis begins with 4-methoxyaniline, which is converted to N-(4-methoxyphenyl)hydrazinecarbothioamide.
Acylation and Cyclization: This intermediate undergoes acylation to form 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide, which is then cyclized to produce 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.
Chemical Reactions Analysis
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-methylfuran-2-yl)ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction of the ketone group to a secondary alcohol can be achieved using sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring, using various nucleophiles.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has potential as an antifungal, antimicrobial, and antibiotic agent.
Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein interactions.
Industrial Applications: Its unique properties make it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-methylfuran-2-yl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can be due to the compound binding to the active site or allosteric sites of the enzyme, thereby preventing substrate binding or altering enzyme conformation .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares a similar triazole core but differs in its substituents.
5-(4-Methoxyphenyl)-1H-indole: Although structurally different, it shares similar biological activity due to the presence of the methoxyphenyl group.
The uniqueness of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-methylfuran-2-yl)ethan-1-one lies in its combination of the triazole ring with the furan and methoxyphenyl groups, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C22H19N3O3S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5-methylfuran-2-yl)ethanone |
InChI |
InChI=1S/C22H19N3O3S/c1-15-8-13-20(28-15)19(26)14-29-22-24-23-21(16-9-11-18(27-2)12-10-16)25(22)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3 |
InChI Key |
ZTELCCLVBRGBHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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